N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-fluoro-5-methylpyridine-2-carboxamide
Description
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-3-fluoro-5-methylpyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O3S/c1-7-4-9(12)10(13-5-7)11(15)14-8-2-3-18(16,17)6-8/h4-5,8H,2-3,6H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWSIDYUNXCHOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)C(=O)NC2CCS(=O)(=O)C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Directed Ortho-Metalation (DoM) Approach
The pyridine core is functionalized using lithiation strategies. Starting with 2-chloro-5-methylpyridine, fluorine is introduced via halogen exchange with KF in the presence of a Cu(I) catalyst. Subsequent hydrolysis of the nitrile intermediate yields the carboxylic acid:
2-Chloro-5-methylpyridine → 2-Cyano-5-methylpyridine → 3-Fluoro-5-methylpyridine-2-carboxylic acid
Key Conditions :
- Lithiation at -78°C with LDA.
- Fluorination using Selectfluor® or KF/Cu(I).
- Acidic hydrolysis (HCl, reflux).
Cross-Coupling Strategy
Palladium-catalyzed coupling of 2-bromo-5-methylpyridine with a fluorinated boronic acid under Suzuki-Miyaura conditions provides an alternative route.
Synthesis of 3-Amino-1,1-Dioxo-Thiolane
Oxidation of Tetrahydrothiophene
Tetrahydrothiophene is oxidized to 1,1-dioxo-thiolane using H₂O₂ in acetic acid, followed by nitration at the 3-position via electrophilic aromatic substitution. Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine:
Tetrahydrothiophene → 1,1-Dioxo-thiolane → 3-Nitro-1,1-dioxo-thiolane → 3-Amino-1,1-dioxo-thiolane
Optimization Note : Nitration requires careful control of HNO₃ concentration to avoid over-oxidation.
Amide Bond Formation
Acyl Chloride Method
The carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂), then reacted with 3-amino-1,1-dioxo-thiolane in dichloromethane with triethylamine as a base:
$$
\text{3-Fluoro-5-methylpyridine-2-carboxylic acid} \xrightarrow{\text{SOCl}_2} \text{Acyl chloride} \xrightarrow{\text{3-Amino-thiolane sulfone}} \text{Target compound}
$$
Yield : 68–72% after recrystallization (acetone/EtOH).
Coupling Reagent Approach
Using EDCI/HOBt in DMF, the carboxylic acid and amine are coupled at 0–5°C, achieving 75–80% yield with reduced side products.
Mechanistic Insights and Side Reactions
- Sulfone Stability : The thiolan sulfone’s electron-withdrawing nature accelerates amide formation but may lead to elimination under basic conditions.
- Regioselectivity Challenges : Competing reactions during pyridine functionalization are mitigated by steric directing groups (e.g., methyl at C5).
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.52 (d, J = 4.8 Hz, 1H, pyridine-H), 7.89 (s, 1H, NH), 4.21 (m, 1H, thiolane-CH), 2.98 (s, 3H, SO₂), 2.45 (s, 3H, CH₃).
- ¹³C NMR : 165.2 (CONH), 152.1 (C-F), 134.8 (pyridine-C), 58.3 (thiolane-C).
Chromatographic Purity
HPLC analysis (C18 column, 70:30 H₂O/ACN) shows ≥98% purity, with tR = 6.7 min.
Industrial-Scale Considerations
- Cost Efficiency : The acyl chloride method is preferred for scalability, despite lower yields, due to reagent affordability.
- Waste Management : SOCl₂ byproducts require neutralization with NaHCO₃ before disposal.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-fluoro-5-methylpyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-fluoro-5-methylpyridine-2-carboxamide is a chemical compound with potential applications in scientific research. It has a molecular weight of 272.30 and the molecular formula .
Similar Compounds
- N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]urea
- N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylcarbamoyl chloride
- N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(methylamino)acetamide hydrochloride
- N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-3-fluoro-4-methylbenzamide : This compound has a molecular weight of 285.34 and a molecular formula of .
Potential Applications
- Building Block in Chemistry: This compound can be employed as a building block for synthesizing complex molecules and in studying reaction mechanisms.
- Medicinal Chemistry: N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide is of interest due to its potential biological activities, including anti-inflammatory and anticancer activities. It can modulate the activity of molecular targets like enzymes and receptors.
- Neurobiological Research: Kynurenine (KYN) metabolites, produced in the tryptophan (Trp)-kynurenine (KYN) metabolic pathway, which are similar, have garnered attention in neurobiology, particularly through their modulation of NMDA receptors . For example, kynurenic acid (KYNA) shows antioxidant properties and acts as an NMDA receptor antagonist, contributing to the preservation of neuronal health .
Mechanism of Action
The mechanism of action of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-fluoro-5-methylpyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes, disruption of cellular processes, or modulation of signaling pathways.
Comparison with Similar Compounds
Key Observations:
Heterocyclic Core : The target compound’s pyridine ring contrasts with the pyrazolopyridine in and the thiazole in . Pyridine derivatives often exhibit higher metabolic stability compared to thiazoles due to reduced susceptibility to oxidation.
Substituent Effects : The 3-fluoro and 5-methyl groups on the pyridine ring may sterically hinder enzymatic degradation, a feature absent in the simpler pyridone analogue .
Biological Activity
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-fluoro-5-methylpyridine-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological effects supported by empirical studies and theoretical predictions.
Chemical Structure and Properties
The compound has the following chemical properties:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 2415542-42-4 |
| Molecular Formula | C₁₁H₁₃FN₂O₃S |
| Molecular Weight | 272.30 g/mol |
The unique structure of this compound includes a thiolane ring, a pyridine moiety, and a carboxamide group, which contribute to its biological activity and interaction with various biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the formation of the thiolane and pyridine intermediates through oxidation and cyclization processes. The final product is obtained via coupling reactions under specific conditions to ensure high yield and purity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The binding affinity to these targets modulates their activity, leading to various biochemical responses:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation.
- Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
Anti-inflammatory Properties
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, studies have shown that related compounds can inhibit the production of pro-inflammatory cytokines such as IL-17, which plays a crucial role in autoimmune diseases .
Anticancer Activity
The potential anticancer properties of this compound are being explored through various in vitro studies. These studies suggest that it may induce apoptosis in cancer cells by activating specific signaling pathways or inhibiting cell cycle progression. The compound's structural features allow it to interact effectively with cancer-related molecular targets .
Antimicrobial Effects
Preliminary investigations have indicated that derivatives of this compound may possess antimicrobial properties. The mechanism likely involves disruption of bacterial cell membranes or inhibition of essential bacterial enzymes .
Case Study 1: Inhibition of IL-17 Production
A study focused on the inhibition of IL-17 production demonstrated that modifications to the structure of compounds similar to this compound could enhance their efficacy as RORc inverse agonists. This suggests potential therapeutic applications in treating inflammatory diseases such as psoriasis .
Case Study 2: Anticancer Screening
In a series of anticancer screenings, compounds with structural similarities were found to exhibit significant cytotoxicity against various cancer cell lines. The results indicated that the presence of the thiolane ring was crucial for enhancing the anticancer activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
